

Technical Guide: Physicochemical Characterization and Processing of 2-Nitro-9-fluorenone

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Nitro-9-fluorenone

CAS No.: 3096-52-4

Cat. No.: B187283

[Get Quote](#)

Executive Summary

2-Nitro-9-fluorenone (CAS: 3096-52-4) is a critical nitro-aromatic intermediate used extensively in the synthesis of optoelectronic materials and as a reference standard in mutagenicity assays (Ames test).[1] Its rigid, planar fluorenone backbone confers high thermal stability, while the nitro group at the C2 position introduces significant electronic asymmetry, making it a candidate for electron-transport materials.[2]

This guide provides a rigorous analysis of the compound's physical properties, specifically its melting point (222–223 °C), which serves as the primary thermodynamic indicator of purity.[2] We detail the synthesis, purification, and analytical protocols required to achieve and verify pharmaceutical-grade quality.

Part 1: Physicochemical Profile[4]

The following data represents the consensus values for high-purity (>99%) **2-Nitro-9-fluorenone**. Researchers should use these baselines for calibration.

Property	Value / Description	Context
CAS Number	3096-52-4	Unique Identifier
Molecular Formula	ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">	
Molecular Weight	225.20 g/mol	
Melting Point	222 – 223 °C	Sharp transition indicates high purity.[3]
Appearance	Yellow needles or powder	Color intensity correlates with crystalline size.
Solubility	Soluble: Toluene, Acetic Acid, DMF Insoluble: Water	Low solubility in ethanol requires hot filtration.
Boiling Point	~419 °C (at 760 mmHg)	Theoretical; decomposition often precedes boiling.
Density	1.437 g/cm ³	Calculated value.[4]

Part 2: Thermodynamic Characterization & Melting Point Analysis

The Melting Point as a Purity Indicator

For **2-Nitro-9-fluorenone**, the melting point is not merely a physical constant but a sensitive diagnostic tool.[2] Due to the compound's high lattice energy—derived from ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

-

stacking of the planar fluorenone core—impurities disrupt the crystal lattice significantly, leading to a pronounced melting point depression.

- Pure State: 222–223 °C (Sharp range < 1 °C).[4]

- Crude/Impure: 215–218 °C (Broad range > 2 °C).
- Common Impurities:
 - Fluorenone (Starting Material): Lowers MP significantly (Eutectic formation).
 - 2,7-Dinitro-9-fluorenone: Raises MP or causes broadening; formed by over-nitration.

Differential Scanning Calorimetry (DSC) Protocol

For drug development applications where capillary melting point is insufficient, DSC is the gold standard.^[2]

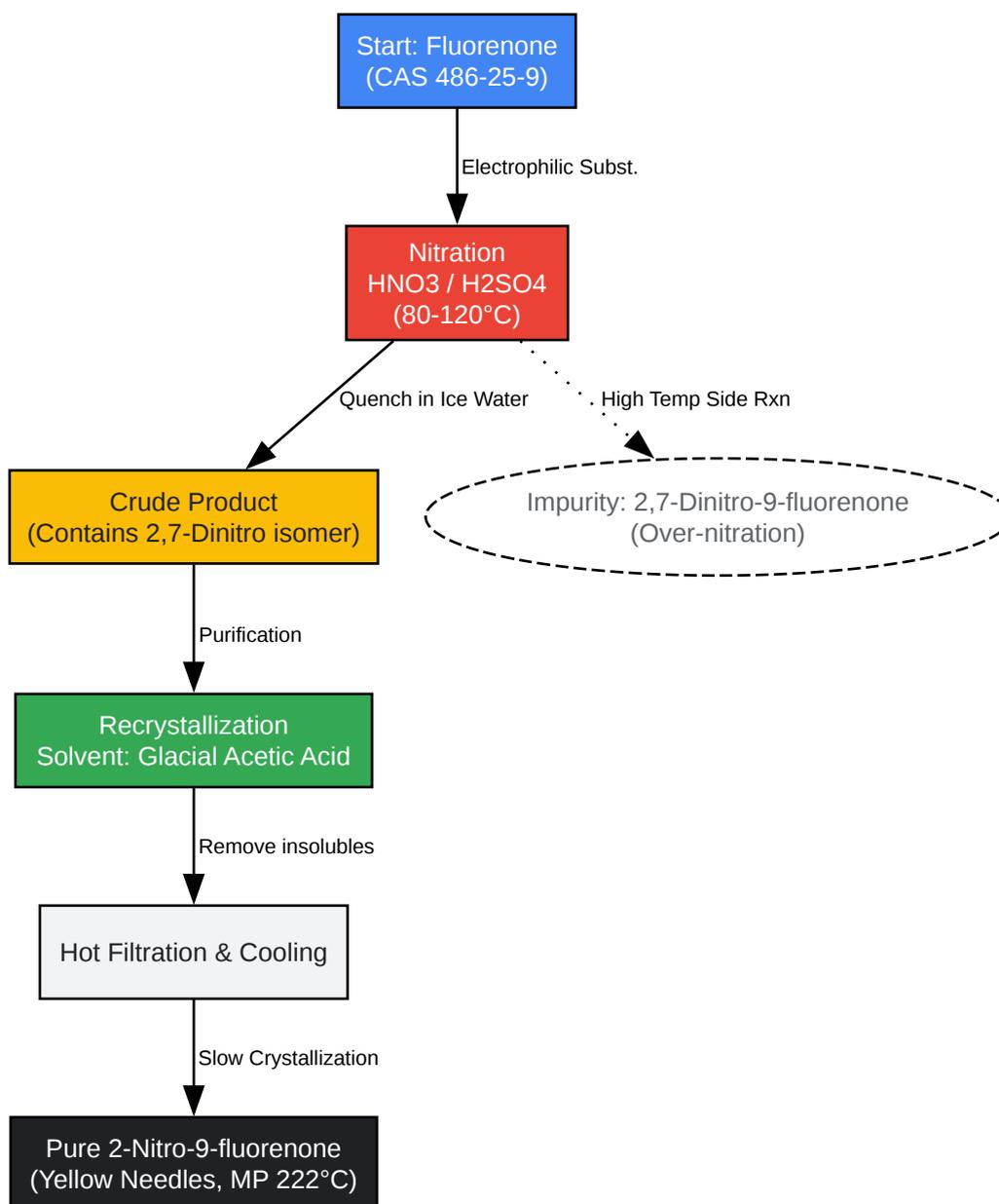
- Sample Prep: Encapsulate 2–5 mg of dried sample in an aluminum pan.
- Ramp Rate: 5 °C/min or 10 °C/min under Nitrogen purge (50 mL/min).
- Observation:
 - Look for a single sharp endothermic peak at onset ~222 °C.^[2]
 - Exothermic events immediately following melting indicate thermal decomposition; do not hold the sample in the liquid phase for extended periods.^[2]

Part 3: Synthesis and Purification Workflow

The synthesis of **2-Nitro-9-fluorenone** relies on the electrophilic aromatic substitution of fluorenone. The carbonyl group deactivates the ring, but the 2-position (para to the biphenyl linkage) remains the most reactive site for nitration.^[2]

Mechanistic Pathway & Workflow

The following diagram illustrates the critical path from raw material to analytical grade product, highlighting the divergence points for impurities.



[Click to download full resolution via product page](#)

Figure 1: Synthesis and purification workflow for **2-Nitro-9-fluorenone**, emphasizing the critical recrystallization step to remove dinitrated byproducts.

Detailed Purification Protocol (Recrystallization)

To achieve the target melting point of 222–223 °C, simple washing is insufficient.[2]

Recrystallization from glacial acetic acid is the industry standard due to the steep solubility curve of the nitro-derivative.[2]

- Dissolution: Dissolve crude yellow solid in boiling glacial acetic acid (~15 mL per gram of solid).
- Hot Filtration: If particulates remain, filter the boiling solution through a pre-heated glass funnel to remove inorganic salts or char.[2]
- Crystallization: Allow the filtrate to cool slowly to room temperature. Rapid cooling traps impurities.
- Collection: Filter the yellow needles via vacuum filtration.
- Washing: Wash the cake with cold ethanol (to remove acetic acid residues) followed by hexane.
- Drying: Dry in a vacuum oven at 60 °C for 4 hours. Note: Solvent inclusion can artificially lower the MP.[2]

Part 4: Analytical Validation Protocols

Protocol A: Capillary Melting Point (Routine)

- Equipment: Buchi or Stuart melting point apparatus.
- Calibration: Verify apparatus using a Caffeine standard (MP 235 °C).
- Procedure:
 - Pack capillary tube to 3mm height.
 - Fast ramp (10 °C/min) to 200 °C.
 - Slow ramp (1 °C/min) from 200 °C to 225 °C.
 - Record Onset (first liquid drop) and Clear Point (complete liquefaction).

Protocol B: HPLC Purity Analysis

Melting point should be cross-referenced with chromatography for drug development assays.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax).[2]
- Mobile Phase: Acetonitrile : Water (70:30 v/v).
- Detection: UV at 254 nm (Fluorenone core absorbs strongly).
- Flow Rate: 1.0 mL/min.
- Retention Time: **2-Nitro-9-fluorenone** typically elutes after fluorenone but before dinitro-derivatives due to polarity differences.

Part 5: Applications & Research Relevance

Mutagenicity Standards (Ames Test)

2-Nitro-9-fluorenone is a direct-acting mutagen in Salmonella typhimurium strains (TA98). It is used as a positive control to validate the sensitivity of metabolic activation systems (S9 fraction) in toxicology screenings [1].

Organic Electronics

The electron-withdrawing nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, making the compound an effective electron transport material in organic light-emitting diodes (OLEDs) and electrophotographic photoreceptors [2].[2]

Pharmaceutical Intermediates

The ketone functionality at C9 allows for the synthesis of Schiff bases (via condensation with amines/hydrazines).[2] These derivatives are actively researched for antimicrobial and antiviral properties, specifically as potential protease inhibitors [3].[2]

Part 6: Safety & Handling (SDS Summary)

- Hazard Classification: Mutagen (Category 2), Carcinogen (Suspected).
- PPE Requirements: Nitrile gloves (double gloving recommended), N95/P100 respirator if handling powder, safety goggles.[2]

- Spill Cleanup: Do not dry sweep. Dampen with water to prevent airborne dust, then collect for hazardous waste disposal (Incineration).[2]

References

- National Toxicology Program (NTP). (1992).[5] Testing Status of 2-Nitrofluorene M92008. National Institute of Environmental Health Sciences.[5] [Link](#)
- Sigma-Aldrich. (2024). **2-Nitro-9-fluorenone** Product Specification & MSDS. Merck KGaA. [Link](#)
- Venkatesan, K., et al. (2012).[2][3] Preparation of various Schiff's bases of 9-fluorenone and its biological application.[3][6] Journal of Chemical and Pharmaceutical Research, 4(10):4477-4483.[3] [Link](#)
- Santa Cruz Biotechnology. (2024). **2-Nitro-9-fluorenone** Physical Properties Data.[Link](#)[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. WO2017177531A1 - Method for preparing 9-fluorenone from fluorene - Google Patents [patents.google.com]
- 3. [jocpr.com](https://www.jocpr.com) [[jocpr.com](https://www.jocpr.com)]
- 4. [bocsci.com](https://www.bocsci.com) [[bocsci.com](https://www.bocsci.com)]
- 5. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization and Processing of 2-Nitro-9-fluorenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b187283#physical-properties-of-2-nitro-9-fluorenone-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com